N-(2-methylphenyl)piperidin-4-amine
Overview
Description
N-(2-methylphenyl)piperidin-4-amine is a useful research compound. Its molecular formula is C12H18N2 and its molecular weight is 190.28 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
N-(2-methylphenyl)piperidin-4-amine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides an overview of its biological properties, mechanisms of action, and potential therapeutic applications, supported by research findings and data tables.
Chemical Structure and Properties
This compound, also referred to as 1-methyl-N-[(2-methylphenyl)methyl]piperidin-4-amine, features a piperidine ring substituted with a 2-methylphenyl group. Its molecular formula is , and it exhibits properties that make it suitable for various biological applications.
The biological activity of this compound is primarily attributed to its interaction with specific receptors and enzymes in biological systems. The compound has been shown to modulate the activity of trace amine-associated receptor 1 (TAAR1), which plays a critical role in neurotransmission and has implications in psychiatric disorders such as schizophrenia. Research indicates that it can activate TAAR1 with an effective concentration () of approximately 0.507 μM, demonstrating significant agonistic activity compared to tyramine, a known positive control .
Antimicrobial Properties
This compound has been evaluated for its antimicrobial properties. Studies show that various derivatives of piperidine compounds exhibit notable antibacterial and antifungal activities. For instance, compounds derived from similar structures have demonstrated effectiveness against both Gram-positive and Gram-negative bacteria, as well as fungi such as Aspergillus niger and Aspergillus flavus .
Table 1: Antimicrobial Activity of Piperidine Derivatives
Compound Name | Activity Against | Minimum Inhibitory Concentration (MIC) |
---|---|---|
N-benzhydrylpiperidin-4-amine | Bacillus subtilis | 100 µg/mL |
N-benzhydrylpiperidin-4-amine | Escherichia coli | 200 µg/mL |
N-benzhydrylpiperidin-4-amine | Streptococcus aureus | 150 µg/mL |
These findings suggest that modifications to the piperidine structure can enhance antimicrobial efficacy, making these compounds promising candidates for further development.
Anti-inflammatory Effects
Research also indicates that this compound may possess anti-inflammatory properties. The modulation of inflammatory pathways through receptor interactions can lead to reduced inflammation in various models, although specific studies on this compound's direct effects are still limited.
Case Studies
- Study on Schizophrenia Models : A study aimed at evaluating the efficacy of TAAR1 modulators in animal models of schizophrenia found that compounds similar to this compound showed promise in reducing psychotic symptoms. These findings highlight the potential for developing new antipsychotic medications based on this scaffold .
- Antimicrobial Efficacy : In another investigation, a series of piperidine derivatives were assessed for their antimicrobial activity against clinical isolates. The results demonstrated that specific substitutions on the piperidine ring significantly enhanced antibacterial activity, indicating a structure-activity relationship that could be exploited for drug development .
Properties
IUPAC Name |
N-(2-methylphenyl)piperidin-4-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2/c1-10-4-2-3-5-12(10)14-11-6-8-13-9-7-11/h2-5,11,13-14H,6-9H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LADSWAXVIITUMG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC2CCNCC2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1183200-00-1 | |
Record name | N-(2-methylphenyl)piperidin-4-amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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